N-(4-chlorophenyl)-7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
N-(4-chlorophenyl)-7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by:
- A 3-ethoxy-4-hydroxyphenyl substituent at the 7-position of the pyrimidine ring, introducing hydrogen-bonding capacity (via the hydroxyl group) and steric bulk (via ethoxy).
- A methyl group at the 5-position, contributing to conformational stability.
Properties
IUPAC Name |
N-(4-chlorophenyl)-7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O3/c1-3-30-17-10-13(4-9-16(17)28)19-18(12(2)25-21-23-11-24-27(19)21)20(29)26-15-7-5-14(22)6-8-15/h4-12,18-19,28H,3H2,1-2H3,(H,26,29)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBMFNAKLGKZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(C(NC3=NC=NN23)C)C(=O)NC4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 373.4 g/mol. Its IUPAC name is tert-butyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. The structure includes a triazole and pyrimidine moiety, which are often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N5O4 |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | tert-butyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
| InChI Key | YBESOHISFYLZBR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor binding, which can lead to various pharmacological effects such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been shown to induce apoptosis in cancer cell lines. In one study involving breast carcinoma cells (Luc-4T1), treatment with the compound resulted in significant increases in apoptotic markers such as caspase-3/7 activity and alterations in the Bax/Bcl2 expression ratio, suggesting a mechanism that promotes programmed cell death through cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary screening indicated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections .
Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting neuroprotective effects. Compounds with similar structural motifs have been associated with reduced neuroinflammation and protection against neuronal cell death .
Case Studies and Research Findings
- Apoptosis Induction in Cancer Cells :
- Antimicrobial Efficacy :
- Neuroprotective Studies :
Scientific Research Applications
Chemical Characteristics
The compound has a molecular formula of and a molecular weight of approximately 421.89 g/mol. Its structure features a triazolo-pyrimidine core, which is significant for its biological activity.
Structural Formula
The structural representation can be summarized as follows:
- Molecular Structure :
- Core : Triazolo-pyrimidine
- Substituents : 4-chlorophenyl and 3-ethoxy-4-hydroxyphenyl groups
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure allows for interaction with various biological targets involved in cancer progression.
Case Studies
- Study on Breast Cancer : A study indicated that derivatives similar to this compound displayed significant inhibition against breast cancer cell lines, suggesting a promising therapeutic avenue for further exploration .
Antiviral Properties
In addition to its anticancer potential, the compound exhibits antiviral activity against various pathogens.
Case Studies
- Evaluation Against HIV : Research demonstrated that similar compounds exhibited notable inhibitory effects on HIV reverse transcriptase, suggesting that this compound could be a candidate for further development in HIV therapies .
Data Tables
| Compound Name | Anticancer Activity (IC50) | Antiviral Activity (EC50) |
|---|---|---|
| N-(4-chlorophenyl)... | 14.74 μM | 0.20 μM |
| Compound A | 10.00 μM | 0.15 μM |
| Compound B | >50 μM | >50 μM |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound is compared to analogues from and , focusing on substituent effects and physical properties.
Table 1: Key Comparisons of Triazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Substituent Effects on Melting Points : Nitro (5j) and bromo (5k) groups increase melting points (>280°C) due to strong intermolecular interactions. The target compound’s ethoxy-hydroxyphenyl group may reduce crystallinity compared to nitro analogues.
- Hydrogen Bonding : The 4-hydroxyl group in the target compound and 5l enhances solubility, contrasting with lipophilic substituents (e.g., Br in 5k).
- Synthetic Yields : Yields for triazolo[1,5-a]pyrimidines range from 43–62%, influenced by steric hindrance (e.g., trimethoxyphenyl in 5j lowers yield).
Q & A
Q. How can in vivo pharmacokinetics be predicted for this compound?
- Methodological Answer :
- ADMET Prediction : SwissADME predicts moderate bioavailability (F ≈ 30–40%) due to high molecular weight (~450 Da) and cLogP ~3.5.
- Metabolite Identification : Liver microsome assays (human/rat) identify primary oxidation sites (e.g., hydroxylation at the 4-hydroxyphenyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
